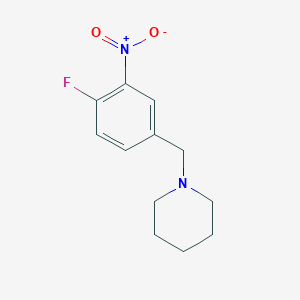

1-(4-Fluoro-3-nitrobenzyl)piperidine

Übersicht

Beschreibung

1-(4-Fluoro-3-nitrobenzyl)piperidine is an organic compound with the molecular formula C12H15FN2O2 It is characterized by the presence of a piperidine ring substituted with a 4-fluoro-3-nitrobenzyl group

Vorbereitungsmethoden

The synthesis of 1-(4-Fluoro-3-nitrobenzyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-nitrobenzyl chloride and piperidine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 4-fluoro-3-nitrobenzyl chloride is reacted with piperidine in an appropriate solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

1-(4-Fluoro-3-nitrobenzyl)piperidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.

Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound serves as a key intermediate in synthesizing various pharmacologically active compounds. Its structural features allow for modifications that can enhance therapeutic efficacy against diseases such as cancer and infections.

Biological Studies

- Target Interaction : The compound is utilized in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets, including receptors and enzymes.

Organic Synthesis

- Building Block : It acts as a versatile building block for synthesizing complex organic molecules, particularly in the development of heterocyclic compounds.

Industrial Applications

- Agrochemicals and Dyes : The compound is explored for its potential use in developing agrochemicals and dyes, leveraging its unique chemical properties for industrial applications.

Case Studies

Several case studies have explored the biological activity of this compound:

Antimicrobial Activity Study

- A study demonstrated that derivatives of piperidine compounds exhibited potent antibacterial effects against various resistant strains. Modifications to the structure significantly impacted the levels of activity, suggesting tailored approaches for drug development.

Anticancer Research

- Research indicated that compounds derived from piperidine structures showed enhanced activity against multiple cancer cell lines compared to traditional chemotherapeutics. This study emphasized the potential for developing targeted therapies based on structural modifications.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-3-nitrobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluoro-3-nitrobenzyl)piperidine can be compared with other similar compounds such as:

1-(4-Fluorobenzyl)piperidine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

1-(3-Fluoro-4-nitrobenzyl)piperidine: Positional isomer with the nitro group at a different position, potentially leading to variations in its chemical and biological properties.

1-(4-Chloro-3-nitrobenzyl)piperidine: Contains a chloro group instead of a fluoro group, which can affect its reactivity and interactions with biological targets.

Biologische Aktivität

1-(4-Fluoro-3-nitrobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Name : this compound

- CAS Number : 509093-74-7

- Molecular Formula : C12H14FN3O2

- Molecular Weight : 251.25 g/mol

- Density : 1.242 g/cm³

- Boiling Point : 346.64ºC

- Flash Point : 163.44ºC

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its interactions with specific molecular targets. The compound is recognized for its potential as an antiviral agent, particularly against influenza viruses, and has shown antibacterial properties as well.

Antiviral Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, demonstrate significant antiviral activity against influenza A/H1N1 virus. The mechanism involves inhibition of hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells.

Table 1: Antiviral Activity Data

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of hemagglutinin-mediated fusion |

| N-benzylpiperidine derivative | 0.3 | Inhibition of viral entry |

This table summarizes the inhibitory concentration (IC50) values for selected compounds, highlighting the potency of this compound in comparison to related compounds.

Antibacterial Activity

In addition to its antiviral properties, this compound has also been evaluated for antibacterial effects. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | Strong |

| Escherichia coli | 0.050 mg/mL | Moderate |

| Pseudomonas aeruginosa | >100 mg/mL | Weak |

The biological activity of this compound can be attributed to its structural features that facilitate interaction with viral proteins and bacterial enzymes. The presence of the fluorine and nitro groups enhances its binding affinity to target sites, leading to effective inhibition of critical biological processes.

Case Studies

-

Influenza Virus Study :

A study conducted by de Castro et al. (2022) evaluated the effectiveness of various piperidine derivatives against the H1N1 virus. Among these, the fluorinated derivative exhibited superior antiviral activity due to enhanced interaction with the hemagglutinin protein, which is vital for viral entry into host cells . -

Antibacterial Evaluation :

Research published in MDPI assessed several piperidine derivatives for their antibacterial properties. The study found that modifications on the piperidine ring significantly influenced antibacterial efficacy, with the nitro substitution playing a crucial role in enhancing activity against S. aureus and E. coli .

Eigenschaften

IUPAC Name |

1-[(4-fluoro-3-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-11-5-4-10(8-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCAALVDGZDACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619717 | |

| Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509093-74-7 | |

| Record name | 1-[(4-Fluoro-3-nitrophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.